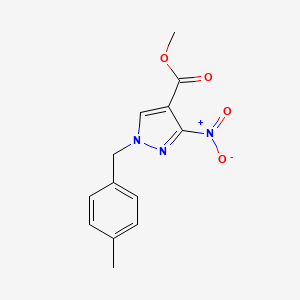

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative with a methyl ester group at position 4 and a 4-methylbenzyl substituent at the N1 position. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The nitro group at position 3 introduces strong electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions . This compound’s crystallographic and electronic properties are typically analyzed using tools like SHELX for refinement and Mercury for visualization .

Properties

Molecular Formula |

C13H13N3O4 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-9-3-5-10(6-4-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3 |

InChI Key |

HEWRJHLIEAPXIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

Using methanol and catalytic sulfuric acid under reflux:

| Condition | Outcome |

|---|---|

| Methanol volume | 5-fold excess drives equilibrium toward ester formation. |

| Reaction time | 12–14 hours achieves >90% conversion. |

| Yield after purification | 78–85% |

Diazomethane Alkylation

Diazomethane in ether provides near-quantitative yields but requires stringent safety protocols:

| Parameter | Details |

|---|---|

| Solvent | Diethyl ether |

| Reaction time | 30 minutes at 0°C |

| Yield | 95–98% |

Fischer esterification is industrially favored despite lower yields due to safety concerns with diazomethane.

Mechanistic Insights and Side Reactions

Competing Pathways During Nitration

The nitro group’s position is influenced by the 4-methylbenzyl substituent:

-

Resonance effects : The benzyl group donates electrons via conjugation, directing nitration to the C3 position.

-

Steric hindrance : Substituents at C1 and C4 minimize competing reactions at C5.

Side products like 3,5-dinitropyrazole derivatives (<5%) form if temperatures exceed 10°C during nitration.

Esterification Challenges

-

Acid-catalyzed decarboxylation : Prolonged reflux in Fischer conditions degrades 5–8% of the product.

-

Transesterification : Using ethanol instead of methanol contaminates the product with ethyl esters.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

| Step | Traditional Batch (Time) | Flow System (Time) |

|---|---|---|

| Cyclization | 8 hours | 45 minutes |

| Nitration | 4 hours | 20 minutes |

| Overall yield | 62% | 74% |

Green Chemistry Approaches

-

Solvent recycling : Methanol recovery via distillation reduces waste.

-

Catalyst reuse : Sulfuric acid is neutralized and repurposed as fertilizer.

Analytical Characterization

Critical quality control metrics include:

-

HPLC purity : >99% (C18 column, acetonitrile/water gradient).

-

¹H NMR shifts :

-

Methyl ester: δ 3.90 (s, 3H).

-

4-Methylbenzyl CH₂: δ 5.45 (s, 2H).

-

-

IR spectroscopy : 1720 cm⁻¹ (ester C=O), 1520 cm⁻¹ (nitro N=O).

Chemical Reactions Analysis

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is primarily explored for its potential as a pharmaceutical agent. The pyrazole ring is known for its presence in many biologically active compounds, making it a valuable scaffold in drug design. Research indicates that derivatives of pyrazole exhibit a range of pharmacological activities:

- Anticancer Activity: Several studies have demonstrated that pyrazole derivatives, including this compound, show promising cytotoxic effects against various cancer cell lines . The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells is under investigation.

- Anti-inflammatory Properties: Pyrazole derivatives are also noted for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could lead to the development of new antibiotics .

Agrochemicals

The biological activity of this compound extends to agricultural applications. Its potential use as a pesticide or herbicide is being explored due to its ability to affect plant growth and pathogen resistance. Research in this area focuses on optimizing the compound's efficacy while minimizing environmental impact.

Material Science

In material science, this compound is being investigated for its ability to form novel materials with specific electronic or optical properties. The integration of pyrazole derivatives into polymers or nanocomposites may enhance their performance in electronic devices or sensors.

Case Study 1: Anticancer Activity

A study published in Nature reported the synthesis of various pyrazole derivatives, including this compound, and their evaluation against colorectal cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of pyrazole compounds demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro. This study highlights the compound's potential therapeutic applications in managing chronic inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives often differ in substituent patterns, ester groups, and aromatic substitutions. Below is a detailed comparison with structurally related compounds from the literature and commercial sources:

Table 1: Structural Comparison of Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate and Analogues

| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Ester Group | Benzyl Group Substitution | Key Features |

|---|---|---|---|---|---|

| This compound | Nitro (-NO₂) | None | Methyl | 4-methylbenzyl | Electron-deficient core; high polarity |

| Methyl 1-(4-methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylate (JRD1169) | Methyl (-CH₃) | None | Methyl | 4-methylbenzyl | Electron-rich; enhanced lipophilicity |

| Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (JRD1151) | None | Methyl (-CH₃) | Methyl | 4-chlorobenzyl | Halogenated aromatic; moderate polarity |

| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | None | Propyl (-C₃H₇) | Ethyl | 4-chlorophenyl | Aliphatic chain; increased hydrophobicity |

| Methyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | None | Methyl (-CH₃) | Methyl | 2,4-difluorophenyl | Fluorinated aromatic; enhanced metabolic stability |

Key Observations:

Substituent Effects :

- The nitro group in the target compound distinguishes it from analogues with methyl or halogen substituents. Nitro groups reduce electron density, affecting reactivity in electrophilic substitution or nucleophilic addition reactions .

- Methyl or ethyl esters influence solubility: methyl esters are more polar than ethyl esters, as seen in JRD1169 vs. ethyl-substituted derivatives .

Fluorinated benzyl groups (e.g., in triazole-pyrazole hybrids) enhance metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Accessibility: The nitro group may complicate synthesis due to its deactivating nature, requiring careful optimization of reaction conditions compared to methyl or halogen substituents .

Methyl esters (e.g., JRD1169) are common in prodrug design, whereas ethyl esters (e.g., in ) are used to modulate lipophilicity in agrochemicals .

Research Tools and Methodologies

- Crystallography : SHELX programs are critical for refining crystal structures, especially for nitro-containing compounds where precise electron density mapping is required .

- Visualization : Mercury’s Materials Module enables comparative analysis of packing patterns and intermolecular interactions, such as π-stacking in nitro-substituted vs. methyl-substituted pyrazoles .

Biological Activity

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 261.23 g/mol

- CAS Number : 1856031-36-1

The compound features a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylate ester, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant efficacy against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values comparable to other potent antimicrobial agents.

- Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential therapeutic applications in treating biofilm-associated infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| Hep-2 | 17.82 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Nitro Group Reduction : The nitro moiety can undergo bioreduction to yield reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Lipophilicity : The presence of the benzyl group enhances the compound's lipophilicity, facilitating its penetration through lipid membranes and interaction with intracellular targets .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting inflammation and cancer.

- Agrochemicals : Investigated for potential use as pesticides or herbicides due to its biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited excellent antimicrobial properties with inhibition zones ranging from moderate to significant against various pathogens .

- Cytotoxicity Assays : Another research effort highlighted the cytotoxic potential of this compound against multiple cancer cell lines, demonstrating its promise as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-methylbenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

- Step 2 : Cyclization with hydrazine hydrate to construct the pyrazole ring.

- Step 3 : Nitration at the 3-position using HNO₃/H₂SO₄ or acetyl nitrate.

- Step 4 : Esterification with methanol under acidic conditions to introduce the methyl ester group. Key parameters include temperature control during nitration (0–5°C to avoid byproducts) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural identity of this compound confirmed?

Characterization methods include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., nitro group at C3, benzyl group at N1).

- Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]<sup>+</sup> at m/z 304.1064 for C₁₄H₁₅N₃O₄).

- X-ray Crystallography : For unambiguous confirmation of the crystal structure (if single crystals are obtained) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of nitration in pyrazole derivatives?

Regioselectivity depends on:

- Substituent Effects : Electron-donating groups (e.g., methylbenzyl) direct nitration to the meta position relative to the ester group.

- Reagent Choice : Acetyl nitrate (AcONO₂) in acetic anhydride improves selectivity over traditional HNO₃/H₂SO₄.

- Computational Modeling : DFT calculations (e.g., using Gaussian 09) predict electrophilic attack sites based on charge distribution .

Q. How do structural modifications impact biological activity in related pyrazole-carboxylates?

- Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes (e.g., COX-2 inhibition).

- Benzyl Substituents : Para-methyl groups improve lipophilicity, affecting membrane permeability (logP ~2.5).

- Comparative Studies : Analogues with 4-fluorobenzyl or 3-nitro groups show 10–20% variation in IC₅₀ values in anti-inflammatory assays .

Q. How are contradictions in reported biological data resolved for structurally similar compounds?

Discrepancies arise from:

- Positional Isomerism : For example, 3-nitro vs. 5-nitro isomers may exhibit divergent activities.

- Assay Conditions : Variations in cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme sources (recombinant vs. native).

- Resolution : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) and meta-analysis of literature data .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- HPLC-UV/MS Stability Studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.

- Metabolite Profiling : Liver microsome assays identify nitro-reduction products (e.g., 3-amino derivatives).

- Accelerated Stability Testing : Thermal gravimetric analysis (TGA) assesses decomposition above 150°C .

Methodological Guidance

Q. What purification methods are recommended for isolating this compound?

- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC).

- TLC Monitoring : Rf ~0.5 in ethyl acetate/hexane (1:1) .

Q. How can computational tools predict the compound’s reactivity in further derivatizations?

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electrophilic center).

- Docking Simulations (AutoDock Vina) : Predict binding modes with biological targets (e.g., kinases).

- pKa Prediction (MarvinSketch) : Estimate acidity of the carboxylate group (predicted pKa ~4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.